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A Comparative Review of Synthesis Methods for Nickel Single-Atom Catalysts

The development of nickel single-atom catalysts (Ni-SACs) represents a significant

advancement in catalysis, offering maximized atomic efficiency and unique catalytic properties

for a wide range of applications, from electrochemical CO2 reduction to organic synthesis. The

performance of these catalysts is intrinsically linked to their synthesis method, which dictates

the coordination environment, stability, and accessibility of the single nickel atoms. This guide

provides a comparative overview of the four primary methods for synthesizing Ni-SACs:

pyrolysis, wet impregnation, co-precipitation, and atomic layer deposition (ALD). We present a

detailed analysis of their experimental protocols, a quantitative comparison of their

performance, and visual representations of the synthesis workflows to aid researchers,

scientists, and drug development professionals in selecting the optimal method for their specific

needs.

Pyrolysis
Pyrolysis is a widely employed thermal decomposition method for synthesizing Ni-SACs,

particularly on nitrogen-doped carbon supports. This technique involves heating a mixture of a

nickel precursor and a nitrogen/carbon source at high temperatures in an inert atmosphere.

The high temperatures facilitate the formation of a carbonaceous support matrix while

simultaneously embedding and stabilizing individual nickel atoms, often in a Ni-N coordination

environment.
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Experimental Protocol: One-Pot Pyrolysis for Ni-SACs
on N-doped Carbon Nanotubes.[1][2]

Precursor Mixture Preparation: Nickel(II) acetylacetonate (Ni(acac)₂) and dicyandiamide

(DCD) are mixed in a specific ratio (e.g., 1:200 by weight).

Drying: The mixture is dried at 70°C for 24 hours to remove any residual moisture.

Grinding: The dried mixture is uniformly ground into a fine powder.

Two-Step Pyrolysis:

The powder is first heated to 350°C for 3 hours in an inert atmosphere (e.g., Ar).

The temperature is then raised to 650°C and held for another 3 hours under the same

atmosphere.

Annealing: The resulting material is further annealed at a higher temperature, typically

ranging from 700°C to 900°C, to promote the formation of the final Ni-SAC structure.
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Pyrolysis Synthesis of Ni-SACs
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Caption: Workflow for the pyrolysis synthesis of Ni-SACs.
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Wet Impregnation
Wet impregnation is a straightforward and cost-effective method for preparing supported

catalysts.[1][2][3][4] In the context of Ni-SACs, this method involves impregnating a pre-formed

support material with a solution containing a nickel precursor. The solvent is then removed by

drying, and a subsequent thermal treatment is often applied to anchor the nickel atoms onto

the support surface. The success of this method in achieving single-atom dispersion is highly

dependent on the interaction between the nickel precursor and the support material.[1][2]

Experimental Protocol: Incipient Wetness Impregnation
of Ni-SACs on γ-Al₂O₃.[7]

Support Preparation: Commercial γ-Al₂O₃ is calcined at 463 K for 4 hours.

Precursor Solution Preparation: An aqueous solution of Nickel(II) nitrate hexahydrate

(Ni(NO₃)₂·6H₂O) is prepared.

Impregnation: The nickel nitrate solution is added dropwise to the γ-Al₂O₃ support until the

pores are completely filled (incipient wetness).

Drying: The impregnated support is dried at 373 K for 12 hours.

Reduction: The dried material is reduced at 723 K in a flow of pure H₂ for 4 hours to obtain

the final Ni-SAC.

Visualizing the Wet Impregnation Workflow
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Wet Impregnation Synthesis of Ni-SACs
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Caption: Workflow for the wet impregnation synthesis of Ni-SACs.

Co-precipitation
The co-precipitation method involves the simultaneous precipitation of the nickel precursor and

the support precursor from a homogeneous solution.[5][6][7][8][9] This technique allows for a

high dispersion of nickel atoms within the support matrix. Careful control of parameters such

as pH, temperature, and aging time is crucial to prevent the formation of nickel nanoparticles.

[9]
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Experimental Protocol: Co-precipitation of Ni-SACs on
MgO.

Precursor Solution Preparation: An aqueous solution containing nickel nitrate and

magnesium nitrate is prepared. A separate aqueous solution of a precipitating agent (e.g.,

ammonium hydroxide) is also prepared.

Co-precipitation: The two solutions are simultaneously added to a reaction vessel containing

deionized water at a controlled temperature (e.g., 60°C) and pH (e.g., 10.5-11.5) under

vigorous stirring in an inert atmosphere.[6]

Aging: The resulting slurry is aged for a specific period (e.g., 1 hour) to allow for complete

precipitation and crystallization.

Filtration and Washing: The precipitate is filtered and washed with deionized water to remove

any residual ions.

Drying: The washed precipitate is dried in an oven (e.g., at 80°C).

Calcination: The dried powder is calcined at a high temperature (e.g., 600°C) to decompose

the precursors and form the final Ni-SAC on MgO support.
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Co-precipitation Synthesis of Ni-SACs
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Caption: Workflow for the co-precipitation synthesis of Ni-SACs.
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Atomic Layer Deposition is a sophisticated thin-film deposition technique that allows for the

precise, layer-by-layer deposition of materials with atomic-level control.[10][11][12][13] For Ni-

SAC synthesis, ALD involves sequential, self-limiting surface reactions of a nickel precursor

gas with a support material. This method offers unparalleled control over the loading and

distribution of single nickel atoms but requires specialized equipment and is generally more

expensive.[12]

Experimental Protocol: ALD of Ni-SACs.[14][15][16]
Substrate Preparation: The support material is placed in the ALD reactor chamber and pre-

treated to create reactive surface sites.

Precursor Pulse: A pulse of a volatile nickel precursor (e.g., bis(cyclopentadienyl)nickel(II))
is introduced into the reactor. The precursor molecules react with the surface sites in a self-

limiting manner.

Purge: The reactor is purged with an inert gas (e.g., N₂ or Ar) to remove any unreacted

precursor and gaseous byproducts.

Co-reactant Pulse: A pulse of a co-reactant gas (e.g., H₂) is introduced to react with the

adsorbed precursor, leading to the deposition of metallic nickel and the regeneration of

surface reactive sites.

Purge: The reactor is purged again with an inert gas to remove byproducts.

Cycling: Steps 2-5 are repeated in a cyclic manner to achieve the desired loading of single

nickel atoms.

Visualizing the ALD Workflow
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Atomic Layer Deposition Synthesis of Ni-SACs

Prepare and load support

Pulse Ni precursor

Purge with inert gas

Pulse co-reactant (e.g., H₂)

Purge with inert gas

Repeat n cycles

Ni-SAC

Click to download full resolution via product page

Caption: Workflow for the atomic layer deposition synthesis of Ni-SACs.

Comparative Performance Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1210020?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The choice of synthesis method significantly impacts the catalytic performance of Ni-SACs. The

following table summarizes key performance indicators for Ni-SACs prepared by the different

methods, as reported in the literature. It is important to note that direct comparison can be

challenging due to variations in supports, reaction conditions, and testing protocols.

Synthesis
Method

Catalyst
System

Application
Key
Performance
Metric(s)

Reference

Pyrolysis
Ni-SAC on N-

doped Carbon
CO₂ Reduction

Max. Faradaic

Efficiency (CO):

96.5% at -0.8 V

vs RHE

[14][15]

Ni-SAC on N-

doped Carbon

Nanotubes

CO₂ Reduction

Turnover

Frequency

(TOF): 11.7 s⁻¹

at -0.55 V vs

RHE

[16]

Wet

Impregnation

Ni-SAC on N-

doped Carbon

Nitro Group

Reduction

Conversion:

40.4% in 1h at

80°C; TOF: 37.6

h⁻¹

[17]

Ni-SAC on N-

doped Carbon

Nitro Group

Reduction

Conversion: 99%

in 8h at 120°C;

TOF: 8.4 h⁻¹

[17]

Co-precipitation Ni-SAC on MgO
Reverse Water-

Gas Shift

CO formation

rate correlates

linearly with Ni

surface

concentration

[6]

Atomic Layer

Deposition
Ni on Al₂O₃

Propylene

Hydrogenolysis

Ni loading: 4.7–

16.8 wt.%;

Average particle

diameter: 2.4–

3.3 nm

[12]
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Conclusion
Each synthesis method for Ni-SACs offers a unique set of advantages and disadvantages.

Pyrolysis is a versatile and scalable method, particularly effective for creating robust Ni-N-C

structures with high catalytic activity, especially for electrochemical applications.

Wet impregnation is a simple and economical approach, but achieving high loadings of well-

dispersed single atoms can be challenging and may require careful selection of precursors

and supports.

Co-precipitation allows for the homogeneous distribution of nickel atoms within the support

matrix from the outset, offering good control over dispersion, provided that the precipitation

conditions are meticulously controlled.

Atomic Layer Deposition provides the highest level of precision, enabling the controlled

synthesis of Ni-SACs with uniform active sites. However, its high cost and complexity may

limit its large-scale applicability.

The selection of a synthesis method should be guided by the specific requirements of the

intended application, including the desired catalytic performance, the nature of the support

material, and considerations of scalability and cost. This comparative review provides a

foundational understanding to aid researchers in making an informed decision for the rational

design and synthesis of high-performance nickel single-atom catalysts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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